molecular formula C20H18ClNO6 B13446419 3-epi-Ochratoxin A-d5

3-epi-Ochratoxin A-d5

Cat. No.: B13446419
M. Wt: 408.8 g/mol
InChI Key: RWQKHEORZBHNRI-JYRICJBVSA-N
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Description

3-epi-Ochratoxin A-d5: is a deuterium-labeled analog of 3-epi-Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used in scientific research to study the toxicological effects and metabolic pathways of ochratoxins. The deuterium labeling allows for precise tracking and quantification in various analytical methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .

Scientific Research Applications

3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:

Mechanism of Action

The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:

    Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.

    Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.

    DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.

    Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways

Comparison with Similar Compounds

    Ochratoxin A-d5: Another deuterium-labeled ochratoxin used for similar research purposes.

    3-epi-Ochratoxin C-d5: A related compound with a different functional group.

    Ochratoxin B: A non-chlorinated analog of ochratoxin A.

Uniqueness: 3-epi-Ochratoxin A-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in metabolic studies. Its structural similarity to 3-epi-Ochratoxin A makes it an ideal analog for studying the toxicological effects and metabolic pathways of ochratoxins .

Properties

Molecular Formula

C20H18ClNO6

Molecular Weight

408.8 g/mol

IUPAC Name

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-JYRICJBVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Origin of Product

United States

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